Welcome to the BenchChem Online Store!
molecular formula C11H17N3 B8611008 1-(2,6-Dimethylpyridin-3-yl)piperazine

1-(2,6-Dimethylpyridin-3-yl)piperazine

Cat. No. B8611008
M. Wt: 191.27 g/mol
InChI Key: BRQXQRALIRAOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08354401B2

Procedure details

By reaction and treatment in the same manner as in Preparation Example 88 and using 1-Boc-piperazine (2.0 g) and 3-bromo-2,6-dimethylpyridine (2.0 g), a compound was obtained. To the compound were added water and potassium carbonate, and the mixture was extracted with ethyl acetate. The solvent was evaporated to give the title compound (2.01 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)(OC(C)(C)C)=O.Br[C:15]1[C:16]([CH3:22])=[N:17][C:18](C)=[CH:19][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:19][C:18]1[C:1]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[CH:20][CH:15]=[C:16]([CH3:22])[N:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 88
CUSTOM
Type
CUSTOM
Details
a compound was obtained
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1N1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.